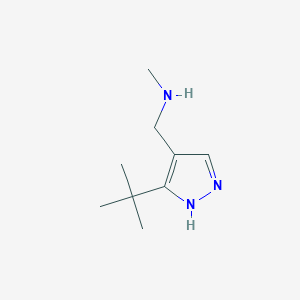

1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine

Description

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-(5-tert-butyl-1H-pyrazol-4-yl)-N-methylmethanamine |

InChI |

InChI=1S/C9H17N3/c1-9(2,3)8-7(5-10-4)6-11-12-8/h6,10H,5H2,1-4H3,(H,11,12) |

InChI Key |

XDDIXKUDMMPKOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1)CNC |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- Compound Name: 1-(3-(tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine

- Molecular Formula: C10H19N3 (approximate based on pyrazole core and substituents)

- Molecular Weight: Approx. 167.25 g/mol

- Synonyms: (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine; AKOS006314442

- CAS Number: 1174309-25-1

- Structure: Pyrazole ring substituted at position 3 with a tert-butyl group and at position 4 with a methanamine group bearing an N-methyl substituent.

Preparation Methods Analysis

Detailed Synthetic Procedures

Pyrazole Core Synthesis and tert-Butyl Substitution

The tert-butyl group is typically introduced via alkylation of a 3-position on a pyrazole intermediate. This can be achieved by:

- Starting with a 4-substituted pyrazole precursor.

- Reacting with tert-butyl halides (e.g., tert-butyl bromide) under basic conditions such as potassium tert-butoxide (t-BuONa) in toluene at elevated temperatures (~110 °C) to facilitate nucleophilic substitution.

Installation of N-Methylmethanamine Group

The aminomethyl group is introduced by:

- Using amination reactions with methylamine derivatives.

- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between a 4-bromo or 4-halopyrazole intermediate and N-methylmethanamine.

- Catalysts such as Pd2(dba)3 with ligands like XantPhos and bases like t-BuONa in toluene at 90-110 °C under nitrogen atmosphere are commonly employed.

Alternative Reductive Amination Route

Another approach involves:

General Reaction Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Pyrazole precursor | tert-Butyl halide, t-BuONa, toluene, 110 °C | 3-tert-butyl-pyrazole | Alkylation at 3-position |

| 2 | 4-bromo-3-tert-butyl-pyrazole | N-methylmethanamine, Pd2(dba)3, XantPhos, t-BuONa, toluene, 90-110 °C, N2 | 1-(3-(tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine | Buchwald-Hartwig amination |

| 3 (alt) | 4-formyl-3-tert-butyl-pyrazole | Methylamine, THF, BH3-Me2S, 0-60 °C | Target compound | Reductive amination |

Purification and Characterization

- Purification: The crude product is typically purified by silica gel column chromatography or preparative high-performance liquid chromatography (prep-HPLC) to achieve high purity.

- Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR), mass spectrometry (MS), and elemental analysis.

- Yields: Reported yields vary depending on the step and conditions, typically ranging from 50% to 90% for individual steps.

Research Findings and Notes

- The palladium-catalyzed cross-coupling method offers a robust and scalable route with good selectivity for the aminomethylation step.

- Reductive amination provides an alternative when halopyrazole intermediates are less accessible or when milder conditions are preferred.

- The tert-butyl group at the 3-position provides steric bulk influencing the compound's biological activity and physicochemical properties.

- Reaction monitoring by liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) is standard to ensure completion and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(3-(tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine, highlighting differences in substituents, molecular properties, and biological activities:

Structural and Functional Insights

- Substituent Effects on Lipophilicity: The tert-butyl group in the target compound increases logP (a measure of lipophilicity) compared to analogs with smaller substituents (e.g., methyl or methoxy groups). This property may improve blood-brain barrier penetration, making it advantageous for CNS-targeted therapies .

Receptor Binding and Selectivity :

The 3-chlorophenyl-diazepane analog (C₁₄H₁₇ClN₄) demonstrated >100-fold selectivity for 5-HT7R over other serotonin receptors, attributed to the chlorophenyl group’s electron-withdrawing effects and the diazepane ring’s conformational flexibility . The target compound lacks such a heterocyclic extension, suggesting divergent receptor interactions.Synthetic Utility : The 3-methoxyphenyl variant (C₁₂H₁₅N₃O) serves as a precursor for acrylamide derivatives, as shown in its use to synthesize N-((1-(3-methoxyphenyl)-1H-pyrazol-4-yl)methyl)-N-methylacrylamide . This highlights the adaptability of pyrazole-methylamine scaffolds in constructing bioactive molecules.

Biological Activity

1-(3-(Tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine, a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. The compound's structural features, including a tert-butyl group and a methylamine moiety, suggest diverse interactions with biological systems that could lead to various therapeutic applications.

- Molecular Formula : C9H17N3

- Molecular Weight : 169.25 g/mol

- CAS Number : 1491687-51-4

The presence of the pyrazole ring, characterized by two adjacent nitrogen atoms, is crucial for its biological activity. This structure allows for multiple interaction sites with biological macromolecules such as proteins and nucleic acids .

The biological activity of 1-(3-(tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine is primarily investigated using structure-activity relationship (SAR) studies. These studies assess how variations in the compound's structure influence its interaction with target proteins and enzymes. The compound may exhibit:

- Antimicrobial Activity : Similar pyrazole derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in vitro.

- Anticancer Properties : Preliminary studies suggest potential antiproliferative effects on cancer cell lines, indicating a need for further investigation into its mechanisms .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylpyrazole | Methyl group on pyrazole | Antimicrobial, anti-inflammatory |

| 4-Aminoantipyrine | Amino group on pyridine | Analgesic, anti-inflammatory |

| 5-Methylpyrazole | Methyl group at position 5 | Antioxidant properties |

| 1-(3-(Tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine | Tert-butyl and methylamine groups | Potential antimicrobial and anticancer |

Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives, including 1-(3-(tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine, demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Study 2: Anticancer Potential

In vitro tests on human cancer cell lines revealed that the compound exhibited selective cytotoxicity. Notably, it showed a higher antiproliferative effect on breast cancer cells compared to normal fibroblasts, suggesting a favorable therapeutic index. Further mechanistic studies indicated that the compound may induce apoptosis through mitochondrial pathways.

Q & A

Q. What are the common synthetic routes for 1-(3-(tert-butyl)-1H-pyrazol-4-yl)-N-methylmethanamine?

The synthesis typically involves constructing the pyrazole ring followed by introducing substituents. A general approach includes:

- Pyrazole core formation : Cyclocondensation of hydrazines with diketones or β-ketoesters under acidic or basic conditions.

- Substituent introduction : Alkylation or reductive amination to attach the tert-butyl and N-methylamine groups. Reaction optimization (e.g., solvent choice, temperature, catalysts) is critical for yield and purity .

Q. Which analytical techniques are used to confirm the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify hydrogen/carbon environments and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- Chromatography : HPLC or GC for purity assessment. Cross-referencing multiple techniques ensures accuracy .

Q. What are the key physical and chemical properties of this compound, and how can they be experimentally determined?

While limited data is available for this specific compound (e.g., melting point, solubility in ), researchers should:

- Melting point : Use differential scanning calorimetry (DSC).

- Solubility : Perform gradient solubility tests in polar/non-polar solvents.

- Stability : Monitor degradation under varying pH, temperature, and light via accelerated stability studies .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.

- Respiratory protection : Employ NIOSH-approved respirators (e.g., P95 for low exposure).

- Ventilation : Work in fume hoods to minimize inhalation risks. Always consult safety data sheets (SDS) for spill management and disposal protocols .

Q. How can researchers design initial biological activity assays for this compound?

- Target selection : Prioritize receptors/enzymes associated with pyrazole derivatives (e.g., antimicrobial targets, kinase inhibitors).

- In vitro assays : Use enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) or cell viability assays (MTT).

- Positive controls : Include structurally similar compounds with known activity for comparison .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and scalability?

- Continuous flow reactors : Enhance reaction control and reduce batch variability ().

- Catalyst screening : Test palladium on carbon or other catalysts for reductive steps.

- DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., dichloromethane vs. ethanol), and stoichiometry to identify optimal parameters .

Q. What methodologies address contradictory data in reported biological activities?

- Dose-response studies : Clarify activity trends across concentration gradients.

- Orthogonal assays : Validate results using multiple techniques (e.g., SPR for binding affinity alongside enzymatic assays).

- Structural analogs : Compare bioactivity with related compounds to isolate substituent effects .

Q. How can researchers elucidate the mechanism of action for this compound?

- Molecular docking : Simulate interactions with target proteins (e.g., using AutoDock Vina).

- Kinetic studies : Measure binding constants (Km, Ki) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Mutagenesis : Modify suspected binding residues in target proteins to confirm interaction sites .

Q. What strategies mitigate risks when ecological toxicity data is unavailable?

- Read-across approaches : Use toxicity data from structurally similar compounds (e.g., tert-butyl-substituted pyrazoles).

- Predictive modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools like ECOSAR.

- Precautionary measures : Implement containment protocols (e.g., double-contained waste disposal) to prevent environmental release .

Q. How can computational methods enhance the study of this compound’s reactivity and stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.